molecular formula C18H16Cl3N3O3S2 B2600933 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-13-1

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2600933
CAS No.: 324541-13-1
M. Wt: 492.81
InChI Key: JVVVDYWRARXARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16Cl3N3O3S2 and its molecular weight is 492.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of sulfamoyl benzamide, such as 4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, exhibit pro-apoptotic activity, demonstrating significant growth inhibition in melanoma cell lines. These compounds have been evaluated for their anticancer activity, showing IC50 values indicating their effectiveness against melanoma cancer cell lines. Additionally, they act as inhibitors for human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in cell proliferation and pH regulation in tumors (Yılmaz et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. Aromatic sulfonamides, in particular, showed potent inhibition of CA isoenzymes, with activities varying across different isoenzymes. This research indicates the potential for these compounds in developing treatments for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).

Fluorescent Probes for Biological Applications

Novel benzothiazole-based compounds have been developed as fluorescent probes for cysteine detection in biological samples. These probes, designed around benzothiazole moieties, offer high selectivity and sensitivity for cysteine over other amino acids, demonstrating utility in live cell imaging and convenient test paper applications for cysteine detection (Yu et al., 2018).

High-Performance Materials

Research into thiophenyl-substituted benzidines, including compounds with benzothiazole units, has led to the development of transparent aromatic polyimides with outstanding properties. These materials exhibit high refractive indices, small birefringence, and excellent thermomechanical stability, making them suitable for applications in optics and electronics (Tapaswi et al., 2015).

Antimicrobial Activity

Bis(azolyl)sulfonamidoacetamides, which share functional groups with the compound of interest, have been investigated for their antimicrobial properties. These studies revealed that certain derivatives exhibit potent antimicrobial activity, comparable to standard drugs like chloramphenicol and ketoconazole against specific bacterial and fungal strains. This research underscores the potential of sulfamoyl benzamide derivatives in developing new antimicrobial agents (P et al., 2021).

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O3S2/c19-7-9-24(10-8-20)29(26,27)14-4-1-12(2-5-14)17(25)23-18-22-15-11-13(21)3-6-16(15)28-18/h1-6,11H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVVDYWRARXARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.